
6-Ethynyl-2-phenyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-2-phenyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzothiazole ring substituted with an ethynyl group at the 6th position and a phenyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-phenyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the introduction of the ethynyl group. For example, the reaction of 2-aminothiophenol with benzaldehyde in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF) can yield 2-phenylbenzothiazole. The ethynyl group can then be introduced using a palladium-catalyzed coupling reaction with an ethynyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and yield. Additionally, the recycling of catalysts and solvents is often employed to reduce production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethynyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles and tetrahydrobenzothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives of benzothiazole.
Aplicaciones Científicas De Investigación
6-Ethynyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 6-Ethynyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes and interfere with cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethynyl group but shares the benzothiazole and phenyl moieties.
6-Methyl-2-phenylbenzothiazole: Contains a methyl group instead of an ethynyl group at the 6th position.
2-(2-Hydroxyphenyl)benzothiazole: Substituted with a hydroxy group at the 2nd position of the phenyl ring.
Uniqueness
6-Ethynyl-2-phenyl-1,3-benzothiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The ethynyl group can participate in various coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent .
Propiedades
Número CAS |
84033-09-0 |
|---|---|
Fórmula molecular |
C15H9NS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
6-ethynyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-11-8-9-13-14(10-11)17-15(16-13)12-6-4-3-5-7-12/h1,3-10H |
Clave InChI |
SGHPJJZYVSDSGN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

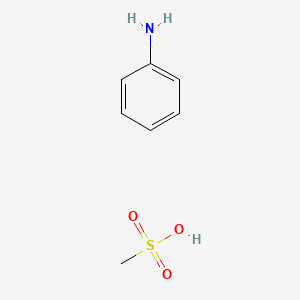



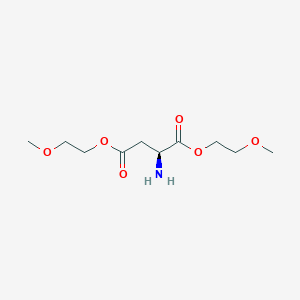

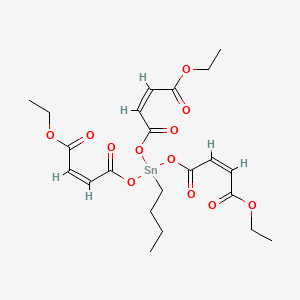
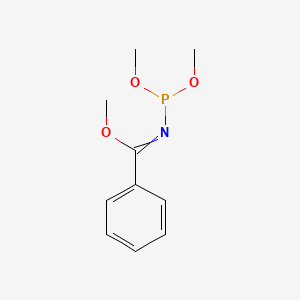

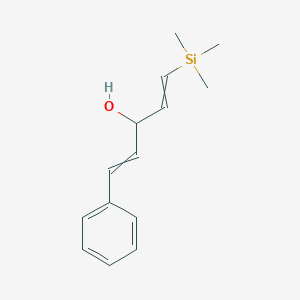

![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
